molecular formula C16H20BN3O3 B1522725 (4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1309980-72-0

(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No. B1522725
CAS RN: 1309980-72-0
M. Wt: 313.2 g/mol
InChI Key: SPOMEULVXQDYOU-UHFFFAOYSA-N
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Description

“(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a type of boronic acid, which is a highly valuable building block in organic synthesis . Boronic acids are commonly used as reagents in cross-coupling reactions such as Suzuki-Miyaura cross-coupling . They can be converted into a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of “(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid” is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a piperidine ring and a benzyloxy group .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in a variety of chemical reactions. One of the most important applications is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. It can be used to create novel boronic acid inhibitors, which are a class of compounds with potential therapeutic applications in targeting enzymes like proteases .

Biochemistry

Within biochemistry, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid serves as a reagent in the study of enzyme interactions. Its boronic acid group can form reversible covalent bonds with the active sites of enzymes, making it valuable for probing enzyme mechanisms .

Pharmacology

Pharmacologically, the compound can be involved in drug design, particularly in the development of drugs that utilize boron atoms for neutron capture therapy. This therapy is used for treating cancer by capturing thermal neutrons on boron, which then emits alpha particles to destroy cancer cells .

Organic Synthesis

In organic synthesis, the compound is used in Suzuki-Miyaura cross-coupling reactions, a widely employed method for creating carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and polymers .

Analytical Chemistry

Analytically, 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of similar compounds in complex mixtures .

Materials Science

In materials science, the boronic acid moiety of the compound can be used to modify surfaces or create functional materials. For example, it can be used to attach organic molecules to metal oxides or to create sensors for detecting biological molecules .

Chemical Biology

Chemical biologists use this compound to study cell signaling pathways. The boronic acid group can interact with sugars and other biomolecules, which is useful for understanding cellular processes and developing new diagnostic tools .

Environmental Science

Lastly, in environmental science, derivatives of this compound could be explored for their potential use in environmental remediation. For instance, they could be used to create materials that capture pollutants or serve as indicators of environmental quality .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium) in a process known as transmetalation .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, potentially affecting various biochemical pathways.

Pharmacokinetics

Boronic acids and their derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .

Result of Action

Boronic acids and their derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic Acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the temperature and storage conditions can impact the stability of the compound .

Future Directions

The field of boronic acid chemistry continues to be a vibrant area of research, with new synthetic methods and applications being developed regularly . Future directions in this field may include the development of more efficient and selective synthetic methods, the exploration of new reaction mechanisms, and the design of novel boronic acid-based materials and pharmaceuticals .

properties

IUPAC Name

(4-phenylmethoxy-2-piperidin-1-ylpyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BN3O3/c21-17(22)14-11-18-16(20-9-5-2-6-10-20)19-15(14)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,11,21-22H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOMEULVXQDYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OCC2=CC=CC=C2)N3CCCCC3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675310
Record name [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl)boronic acid

CAS RN

1309980-72-0
Record name [4-(Benzyloxy)-2-(piperidin-1-yl)pyrimidin-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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